Methyl 2-acetyl-2-allylpent-4-ene-1-oate
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Overview
Description
Methyl 2-acetyl-2-allylpent-4-ene-1-oate is an organic compound with the molecular formula C11H16O3. It is known for its unique structure, which includes an allyl group and an acetyl group attached to a pentene backbone. This compound is used in various chemical and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-2-allylpent-4-ene-1-oate typically involves the esterification of 2-acetyl-2-allylpent-4-ene-1-ol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester. The reaction can be represented as follows:
2-acetyl-2-allylpent-4-ene-1-ol+methanolacid catalystMethyl 2-acetyl-2-allylpent-4-ene-1-oate+water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-2-allylpent-4-ene-1-oate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Methyl 2-acetyl-2-allylpent-4-ene-1-oate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential use in drug development due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-2-allylpent-4-ene-1-oate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The allyl group can undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetyl-2-propylpent-4-ene-1-oate
- Methyl 2-acetyl-2-butylpent-4-ene-1-oate
- Methyl 2-acetyl-2-isopropylpent-4-ene-1-oate
Uniqueness
Methyl 2-acetyl-2-allylpent-4-ene-1-oate is unique due to the presence of both an allyl group and an acetyl group, which confer distinct reactivity and functional properties. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
3666-84-0 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 2-acetyl-2-prop-2-enylpent-4-enoate |
InChI |
InChI=1S/C11H16O3/c1-5-7-11(8-6-2,9(3)12)10(13)14-4/h5-6H,1-2,7-8H2,3-4H3 |
InChI Key |
XUTUUQIIEPJMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=C)(CC=C)C(=O)OC |
Origin of Product |
United States |
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